Copperphthalocyanine-3,4',4'',4'''-tetrasulfonicacidtetrasodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt is a complex organic compound with the molecular formula C32H12CuN8O12S4·4Na and a molecular weight of 984.25 g/mol . It is a derivative of copper phthalocyanine, a well-known blue pigment, and is characterized by the presence of four sulfonic acid groups, each neutralized by a sodium ion . This compound is primarily used as a dye and pigment due to its intense blue color and excellent stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt is synthesized through the sulfonation of copper phthalocyanine. The reaction is typically carried out at elevated temperatures, often exceeding 100°C, to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the synthesis of Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields . The product is then neutralized with sodium hydroxide to form the tetrasodium salt, followed by purification through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phthalocyanine derivatives with different oxidation states of copper.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various sulfonated and reduced derivatives of copper phthalocyanine, each with unique properties and applications .
Scientific Research Applications
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt exerts its effects is primarily based on its ability to absorb and emit light. The compound’s molecular structure allows it to interact with light at specific wavelengths, making it useful in applications such as photodynamic therapy and bioimaging . The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Copperphthalocyanine: The parent compound without sulfonic acid groups.
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacid: The acid form without sodium ions.
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetraamino: A derivative with amino groups instead of sulfonic acid groups.
Uniqueness
Copperphthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonicacidtetrasodiumsalt is unique due to its high solubility in water, which is attributed to the presence of sulfonic acid groups neutralized by sodium ions . This property makes it particularly useful in applications requiring aqueous solubility, such as bioimaging and photodynamic therapy .
Properties
Molecular Formula |
C32H12CuN8Na4O12S4 |
---|---|
Molecular Weight |
984.3 g/mol |
IUPAC Name |
copper;tetrasodium;2,20,29,37,38,40-hexaza-11,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,16,25,34-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-4-7-16-20(10-13)29-34-25(16)33-28-19-2-1-3-23(56(50,51)52)24(19)32(39-28)40-31-22-12-15(55(47,48)49)6-9-18(22)27(38-31)37-30-21-11-14(54(44,45)46)5-8-17(21)26(35-29)36-30;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
InChI Key |
PMERBBOYPHVLHT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]C2=N3)S(=O)(=O)[O-])C8=C5C=C(C=C8)S(=O)(=O)[O-])C9=C4C=C(C=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.